molecular formula C6H5BrN2O2 B1642039 2-(4-Bromopyrimidin-2-YL)acetic acid

2-(4-Bromopyrimidin-2-YL)acetic acid

Cat. No.: B1642039
M. Wt: 217.02 g/mol
InChI Key: QQKVWLQAGUEUGB-UHFFFAOYSA-N
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Description

2-(4-Bromopyrimidin-2-YL)acetic acid is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position of the pyrimidine ring and an acetic acid moiety at the 2-position. Its molecular formula is C₆H₅BrN₂O₂, with a molecular weight of 217.03 g/mol (calculated). The bromine atom enhances reactivity for cross-coupling reactions, while the acetic acid group enables salt formation or conjugation with other functional groups .

For example, bromination of pyrimidine derivatives using bromine in acetic acid (as seen in for phenylacetic acid derivatives) or nucleophilic substitution with bromoacetic acid (as in ) may apply .

Applications: Pyrimidine-acetic acid hybrids are often explored for their biological activity, such as enzyme inhibition or anticancer properties. The bromine substitution further allows participation in Suzuki-Miyaura couplings to generate complex architectures .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

2-(4-bromopyrimidin-2-yl)acetic acid

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-2-8-5(9-4)3-6(10)11/h1-2H,3H2,(H,10,11)

InChI Key

QQKVWLQAGUEUGB-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1Br)CC(=O)O

Canonical SMILES

C1=CN=C(N=C1Br)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Pyrimidine vs. Pyridine Derivatives

Pyrimidine-based acetic acid derivatives differ significantly from pyridine analogs in electronic properties and reactivity due to the presence of two nitrogen atoms in the pyrimidine ring. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Features Solubility Reference
2-(4-Bromopyrimidin-2-YL)acetic acid C₆H₅BrN₂O₂ 217.03 Pyrimidine ring, Br at C4, acetic acid at C2 Slightly soluble in DMSO, H₂O
2-(4-Bromo-6-methylpyridin-2-YL)acetic acid C₈H₈BrNO₂ 230.06 Pyridine ring, Br at C4, CH₃ at C6, acetic acid at C2 Soluble in methanol
2-((5-Bromopyrimidin-2-YL)oxy)acetic acid C₆H₅BrN₂O₃ 233.02 Pyrimidine ring, Br at C5, ether-linked acetic acid at C2 Not reported
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) C₁₅H₁₄ClN₃O₂S 347.81 Pyrimidine ring, Cl at C4, thioether-linked acetic acid, xylidino group at C6 Soluble in organic solvents

Key Observations :

  • Ring Type : Pyrimidine derivatives (e.g., the target compound and Wy-14,643) exhibit enhanced hydrogen-bonding capabilities and aromatic stability compared to pyridine analogs due to the additional nitrogen atom .
  • Substituent Position : Bromine at C4 (target compound) vs. C5 (e.g., 2-((5-Bromopyrimidin-2-YL)oxy)acetic acid) alters electronic distribution. C4 substitution may favor electrophilic aromatic substitution at C2 or C6 positions .
  • Functional Groups : The thioether linkage in Wy-14,643 increases lipophilicity, whereas the acetic acid group in the target compound enhances water solubility .
Solubility and Reactivity
  • Bromine’s electronegativity increases the acidity of the pyrimidine ring, facilitating deprotonation under basic conditions and participation in metal-catalyzed reactions .

Crystallographic and Structural Insights

  • Hydrogen Bonding : Analogous to 2-(3-Bromo-4-methoxyphenyl)acetic acid (), the target compound likely forms centrosymmetric dimers via O–H···O hydrogen bonds, stabilizing its crystal lattice .
  • Angle Distortions : Substituents on aromatic rings influence bond angles. For example, electron-withdrawing bromine increases C–C–C angles in phenylacetic acid derivatives (121.5° for Br vs. 118.2° for OMe in ). Similar effects are expected in pyrimidine analogs .

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